molecular formula C9H12N2 B1303633 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 5946-39-4

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine

Cat. No.: B1303633
CAS No.: 5946-39-4
M. Wt: 148.20 g/mol
InChI Key: MLXBHOCKBUILHN-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine is a heterocyclic compound with the molecular formula C9H12N2. It belongs to the class of benzodiazepines, which are known for their wide range of pharmacological activities. This compound is characterized by a fused benzene and diazepine ring system, making it a valuable scaffold in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with noncompetitive AMPA receptor antagonists, which are crucial in modulating synaptic transmission and plasticity . Additionally, this compound has been studied for its potential inhibitory effects on HIV-1 replication . The nature of these interactions often involves binding to specific sites on the target biomolecules, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been evaluated for its anticancer properties, particularly in breast cancer cells, where it exhibited cytotoxicity against both benign and metastatic cells . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with AMPA receptors can alter synaptic signaling, which in turn can impact neuronal function and plasticity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its role as a noncompetitive AMPA receptor antagonist involves binding to the receptor and modulating its activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is generally stable under ambient conditions, but its stability can vary depending on the specific experimental setup . Long-term studies have shown that it can have sustained effects on cellular processes, such as prolonged inhibition of HIV-1 replication .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that at lower doses, it can effectively inhibit target enzymes or receptors without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as cytotoxicity in cancer cells . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that are more easily excreted . These metabolic pathways can also influence the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the nucleus can enable it to interact with transcription factors and influence gene expression, while its presence in the cytoplasm can affect signaling pathways and metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of o-phenylenediamine with ketones or aldehydes in the presence of a catalyst can yield the desired benzodiazepine derivative .

Industrial Production Methods

In industrial settings, the production of this compound often involves high-throughput synthesis techniques. Solid-phase synthesis has been developed as an efficient method for producing these derivatives, allowing for the rapid generation of large libraries of compounds .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted benzodiazepines with various functional groups .

Scientific Research Applications

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. The pathways involved include modulation of neurotransmitter release and receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine is unique due to its specific ring structure, which imparts distinct pharmacological properties. Its tetrahydro configuration provides a different binding affinity and efficacy compared to other benzodiazepines .

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-4-9-8(3-1)7-10-5-6-11-9/h1-4,10-11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXBHOCKBUILHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378071
Record name 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5946-39-4
Record name 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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